REACTION_CXSMILES
|
Br[C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[C:9]([O:13][C:14]([C:16]1[CH:17]=[C:18](B(O)O)[CH:19]=[CH:20][CH:21]=1)=[O:15])([CH3:12])([CH3:11])[CH3:10].C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1.O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH3:8][C:7]1[C:2]([C:20]2[CH:21]=[C:16]([CH:17]=[CH:18][CH:19]=2)[C:14]([O:13][C:9]([CH3:11])([CH3:12])[CH3:10])=[O:15])=[N:3][CH:4]=[CH:5][CH:6]=1 |f:2.3.4,7.8.9.10|
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
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BrC1=NC=CC=C1C
|
Name
|
|
Quantity
|
68.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)C=1C=C(C=CC1)B(O)O
|
Name
|
|
Quantity
|
96.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.19 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Type
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CUSTOM
|
Details
|
The resulting solution was stirred
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to 25° C.
|
Type
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CUSTOM
|
Details
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the layers were separated
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Type
|
CUSTOM
|
Details
|
The organic layer was evaporated to dryness
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Type
|
CUSTOM
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Details
|
was then purified on 3 kg of silica gel utilizing a gradient of 0-18.5% ethylacetate in hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=NC=CC1)C=1C=C(C(=O)OC(C)(C)C)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49.3 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 62.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |